molecular formula C12H17ClN2 B1442479 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride CAS No. 942148-13-2

2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride

Cat. No. B1442479
M. Wt: 224.73 g/mol
InChI Key: KNKHXRCEFPEPTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride” is a chemical compound that belongs to the class of indole derivatives . Indole derivatives are known for their wide range of biological activities and are often used in the synthesis of various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of “2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride” is complex, as it includes an indole ring, a methyl group, and an amine group . The indole ring is a key component of the molecule, contributing to its reactivity and biological activity .

Scientific Research Applications

Indole Synthesis and Classification

The compound 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride is related to the broader category of indole alkaloids, which have been a subject of extensive research due to their complex structures and significant biological activities. A comprehensive review on indole synthesis classifies various strategies for preparing indoles, including those related to the compound . This classification system can aid in understanding the synthetic pathways that might be relevant for producing derivatives of 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride for research applications in medicinal chemistry and drug discovery (Taber & Tirunahari, 2011).

Pharmacokinetics and Hepatic Protection

Indole derivatives, including those structurally related to 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride, have been studied for their pharmacokinetics and roles in hepatic protection. Indole-3-Carbinol (I3C) and its derivatives demonstrate protective effects against chronic liver injuries through various mechanisms, suggesting potential therapeutic applications of indole compounds in liver disease management (Wang et al., 2016).

Amino Acid Analysis

The reactivity of indole compounds with primary amino groups, as described in studies of amino acid analysis, can shed light on their potential applications in biochemical research and analytical methodologies. This includes their utility in detecting, isolating, and analyzing compounds of interest across various scientific disciplines, indicating the versatility of indole derivatives in scientific research (Friedman, 2004).

Immune Response Modification

Research on imiquimod, a compound related to the indole family, highlights the potential of indole derivatives in modulating immune responses. This suggests that compounds structurally related to 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride could have applications in developing treatments for skin disorders and various infections by stimulating immune responses (Syed, 2001).

Amine-functionalized Materials

Amine-functionalized metal–organic frameworks (MOFs) represent another area of research relevant to the applications of indole derivatives. These materials, with their enhanced CO2 sorption capacity, underscore the potential utility of indole and amine derivatives in environmental and materials science, particularly for applications in gas storage and separation technologies (Lin et al., 2016).

Safety And Hazards

The safety and hazards associated with “2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride” are not well-documented in the literature. As with any chemical compound, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

2-(1H-indol-3-yl)-2-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2.ClH/c1-12(2,8-13)10-7-14-11-6-4-3-5-9(10)11;/h3-7,14H,8,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKHXRCEFPEPTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=CNC2=CC=CC=C21.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80705268
Record name 2-(1H-Indol-3-yl)-2-methylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80705268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride

CAS RN

942148-13-2
Record name 1H-Indole-3-ethanamine, β,β-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942148-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1H-Indol-3-yl)-2-methylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80705268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride
Reactant of Route 2
2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride
Reactant of Route 4
2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride
Reactant of Route 6
2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.